molecular formula C25H24N2O7S B6164179 N-[5-(2,5-dimethoxyphenyl)-1,2-oxazol-3-yl]-3,5-dimethoxy-[1,1'-biphenyl]-4-sulfonamide CAS No. 2407701-83-9

N-[5-(2,5-dimethoxyphenyl)-1,2-oxazol-3-yl]-3,5-dimethoxy-[1,1'-biphenyl]-4-sulfonamide

Cat. No. B6164179
CAS RN: 2407701-83-9
M. Wt: 496.5
InChI Key:
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Description

N-[5-(2,5-dimethoxyphenyl)-1,2-oxazol-3-yl]-3,5-dimethoxy-[1,1'-biphenyl]-4-sulfonamide is a useful research compound. Its molecular formula is C25H24N2O7S and its molecular weight is 496.5. The purity is usually 95.
BenchChem offers high-quality N-[5-(2,5-dimethoxyphenyl)-1,2-oxazol-3-yl]-3,5-dimethoxy-[1,1'-biphenyl]-4-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[5-(2,5-dimethoxyphenyl)-1,2-oxazol-3-yl]-3,5-dimethoxy-[1,1'-biphenyl]-4-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'N-[5-(2,5-dimethoxyphenyl)-1,2-oxazol-3-yl]-3,5-dimethoxy-[1,1'-biphenyl]-4-sulfonamide' involves the synthesis of two key intermediates, which are then coupled together to form the final product. The first intermediate is the sulfonamide derivative of 3,5-dimethoxybiphenyl-4-amine, while the second intermediate is the oxazole derivative of 2,5-dimethoxyaniline. These two intermediates are then coupled together using standard peptide coupling chemistry to form the final product.", "Starting Materials": [ "3,5-dimethoxybiphenyl-4-amine", "2,5-dimethoxyaniline", "sulfonyl chloride", "N,N-dimethylformamide", "triethylamine", "oxalyl chloride", "sodium bicarbonate", "acetic anhydride", "ethanol", "sodium hydroxide", "chloroform", "diethyl ether" ], "Reaction": [ "Step 1: Synthesis of sulfonamide derivative of 3,5-dimethoxybiphenyl-4-amine", "a. Dissolve 3,5-dimethoxybiphenyl-4-amine in chloroform and add triethylamine.", "b. Slowly add sulfonyl chloride to the reaction mixture while stirring.", "c. Allow the reaction to proceed for several hours at room temperature.", "d. Wash the resulting precipitate with diethyl ether and dry under vacuum to obtain the sulfonamide derivative of 3,5-dimethoxybiphenyl-4-amine.", "Step 2: Synthesis of oxazole derivative of 2,5-dimethoxyaniline", "a. Dissolve 2,5-dimethoxyaniline in acetic anhydride and add sodium acetate.", "b. Heat the reaction mixture to reflux for several hours.", "c. Allow the reaction mixture to cool and add sodium bicarbonate to neutralize the excess acetic anhydride.", "d. Extract the resulting mixture with chloroform and dry over anhydrous sodium sulfate.", "e. Add oxalyl chloride to the dried mixture and heat to reflux for several hours.", "f. Allow the reaction mixture to cool and add N,N-dimethylformamide to dissolve the resulting precipitate.", "g. Add sodium bicarbonate to neutralize the excess oxalyl chloride and extract the resulting mixture with chloroform.", "h. Dry the extracted mixture over anhydrous sodium sulfate and evaporate the solvent to obtain the oxazole derivative of 2,5-dimethoxyaniline.", "Step 3: Coupling of the two intermediates", "a. Dissolve the sulfonamide derivative of 3,5-dimethoxybiphenyl-4-amine and the oxazole derivative of 2,5-dimethoxyaniline in N,N-dimethylformamide.", "b. Add triethylamine and allow the reaction mixture to stir for several hours.", "c. Purify the resulting mixture using column chromatography to obtain the final product." ] }

CAS RN

2407701-83-9

Product Name

N-[5-(2,5-dimethoxyphenyl)-1,2-oxazol-3-yl]-3,5-dimethoxy-[1,1'-biphenyl]-4-sulfonamide

Molecular Formula

C25H24N2O7S

Molecular Weight

496.5

Purity

95

Origin of Product

United States

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